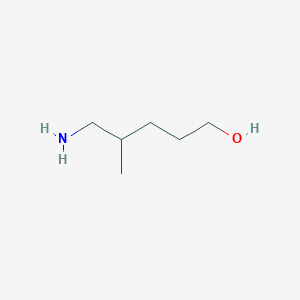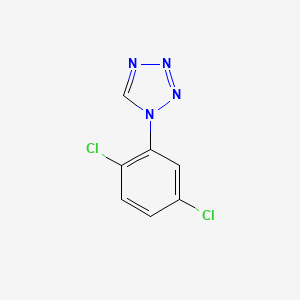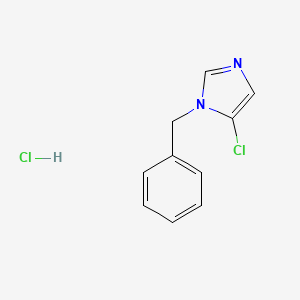
4-(N,N-Dimethylsulfamoyloxy)benzamidoxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate is a chemical compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a hydroxycarbamimidoyl group attached to a phenyl ring, which is further linked to a dimethylsulfamate group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate typically involves the following steps:
Formation of the Hydroxycarbamimidoyl Group: This step involves the reaction of a suitable precursor with hydroxylamine to introduce the hydroxycarbamimidoyl group.
Attachment to the Phenyl Ring: The hydroxycarbamimidoyl group is then attached to a phenyl ring through a substitution reaction.
Introduction of the Dimethylsulfamate Group: Finally, the dimethylsulfamate group is introduced through a sulfonation reaction, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of (Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Reaction Temperatures: Maintaining specific temperatures to optimize reaction rates and product formation.
Use of Catalysts: Employing catalysts to enhance reaction efficiency and selectivity.
Purification Techniques: Utilizing purification methods such as recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.
Substitution: The phenyl ring allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (Z)-4-(N’-Hydroxycarbamimidoyl)phenyl dimethylsulfamate involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The dimethylsulfamate group may enhance the compound’s solubility and stability, facilitating its biological activity.
類似化合物との比較
Similar Compounds
2-(N-Hydroxycarbamimidoyl)-N-(2-methoxy-phenyl)-acetamide: Shares the hydroxycarbamimidoyl group but differs in the attached phenyl and acetamide groups.
N-{3-[(Z)-N’-hydroxycarbamimidoyl]phenyl}propanamide: Similar structure with a propanamide group instead of the dimethylsulfamate group.
5-(N-Hydroxycarbamimidoyl) Benzofuran Derivatives: Contains the hydroxycarbamimidoyl group attached to a benzofuran ring.
特性
分子式 |
C9H13N3O4S |
|---|---|
分子量 |
259.28 g/mol |
IUPAC名 |
[4-[(E)-N'-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate |
InChI |
InChI=1S/C9H13N3O4S/c1-12(2)17(14,15)16-8-5-3-7(4-6-8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11) |
InChIキー |
FEVBVSASWXRFCC-UHFFFAOYSA-N |
異性体SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)/C(=N\O)/N |
正規SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B11925645.png)


![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)


![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)





